The synthesis of 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) is a multi-step process starting with norfloxacin. [] Initially, norfloxacin undergoes modification to replace its C-3 carboxylic group with an oxadiazole heterocycle. [] This modified norfloxacin is then subjected to thioetherification with a specific chloromethyl oxadiazole. [] Subsequent N-methylation and quaternization reactions lead to the formation of the final compound. []
While the exact mechanism of action of 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) remains to be fully understood, its structural similarity to fluoroquinolones suggests a potential interaction with topoisomerases. [] Fluoroquinolones are known to target bacterial topoisomerases, enzymes crucial for DNA replication and repair. [] The compound's structural modifications might allow it to target eukaryotic topoisomerases found in mammals, potentially leading to its anticancer activity. []
The primary scientific application explored for 3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) is in anticancer research. [] In vitro studies using the MTT assay demonstrated that the compound exhibits higher cytotoxicity against the Hep-3B cancer cell line compared to norfloxacin. [] Notably, the quaternary ammonium salts of this compound showed promising anticancer activity, achieving IC50 values below 25.0 μmol/L. [] This suggests potential for further investigation as a lead compound for anticancer drug development.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5